Product packaging for Diethyl Rivastigmine-d10(Cat. No.:CAS No. 1346599-05-0)

Diethyl Rivastigmine-d10

Cat. No.: B1146530
CAS No.: 1346599-05-0
M. Wt: 274.42
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Description

Significance of Deuterated Analogs in Modern Pharmaceutical Sciences

Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), are of particular significance in pharmaceutical sciences. wikipedia.org This substitution can lead to a phenomenon known as the kinetic isotope effect, which may significantly slow down the rate of metabolic reactions involving the carbon-deuterium bond. bioscientia.deassumption.edu By strategically placing deuterium at sites of metabolic vulnerability in a drug molecule, researchers can potentially improve its pharmacokinetic profile. nih.govnih.gov

Potential advantages of deuteration include:

Prolonged half-life: A slower rate of metabolism can lead to a longer duration of action for the drug. bioscientia.demedchemexpress.com

Reduced metabolic switching: Deuteration can sometimes prevent the formation of undesirable or toxic metabolites. bioscientia.deresearchgate.net

Improved safety and tolerability: By allowing for lower or less frequent dosing, deuteration may reduce adverse effects. bioscientia.denih.gov

The approval of deuterated drugs like deutetrabenazine has highlighted the therapeutic potential of this approach in modern medicine. nih.govresearchgate.netnih.gov

Overview of Rivastigmine (B141) and its Therapeutic Context

Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's disease and Parkinson's disease. wikipedia.orgwebmd.comnih.gov In these neurodegenerative conditions, there is a deficiency of acetylcholine (B1216132), a key neurotransmitter for memory and cognitive function. webmd.comdrugbank.comnih.gov Rivastigmine works by reversibly inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. wikipedia.orgdrugbank.com This inhibition leads to an increased concentration of acetylcholine in the brain, thereby enhancing cholinergic function and helping to manage the cognitive symptoms of dementia. webmd.comdrugbank.comnih.gov

Rivastigmine is extensively metabolized, primarily through cholinesterase-mediated hydrolysis to its decarbamylated metabolite. drugbank.comnih.govebmconsult.com This metabolism does not heavily involve the cytochrome P450 (CYP) enzyme system, which is a common pathway for many other drugs. wikipedia.orgebmconsult.comfda.gov

Rationale for the Development and Application of Diethyl Rivastigmine-d10 as a Research Tool

This compound is a stable isotope-labeled analog of Rivastigmine. pharmaffiliates.com In this compound, ten hydrogen atoms in the diethyl groups have been replaced with deuterium. The primary application of this compound is as an internal standard in analytical and research settings. medchemexpress.comszabo-scandic.commedchemexpress.com

Key applications in research include:

Pharmacokinetic studies: When co-administered with non-labeled Rivastigmine, this compound can be used to accurately quantify the concentration of Rivastigmine and its metabolites in biological samples (e.g., plasma, urine) using mass spectrometry. metsol.commusechem.com The distinct mass of the deuterated analog allows it to be differentiated from the parent drug, providing a precise internal reference for measurement.

Metabolite identification: The use of stable isotope-labeled compounds aids in the identification of drug metabolites. medchemexpress.com

Bioequivalence studies: this compound can be used as a reference standard in studies comparing different formulations of Rivastigmine.

The development and use of this compound as a research tool enables more accurate and reliable quantitative analysis in preclinical and clinical studies of Rivastigmine.

Properties

CAS No.

1346599-05-0

Molecular Formula

C₁₅H₁₄D₁₀N₂O₂

Molecular Weight

274.42

Synonyms

N,N-(Diethyl-d10)carbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Rivastigmine Analogs

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter the physicochemical properties of a molecule, most notably its metabolic stability, without changing its fundamental pharmacological activity. clearsynth.com This "deuterium effect" is primarily attributed to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving C-H bond cleavage. chem-station.com The synthesis of deuterated organic compounds relies on a variety of established and innovative chemical strategies.

Deuteration via Hydrogen-Deuterium Exchange Reactions

Hydrogen-Deuterium (H/D) exchange reactions are a direct method for introducing deuterium into a molecule by replacing labile protons with deuterons from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents. chem-station.com These reactions can be catalyzed by acids, bases, or metals.

Acid-Catalyzed Exchange: In the presence of a deuterated acid, protons on aromatic rings or at positions alpha to a carbonyl group can be exchanged for deuterium.

Base-Catalyzed Exchange: A base can abstract an acidic proton to form a carbanion, which is then quenched with a deuterium source. This method is effective for protons alpha to carbonyls, nitriles, and other electron-withdrawing groups.

Metal-Catalyzed Exchange: Transition metals, such as platinum, palladium, or iridium, can catalyze the exchange of less acidic C-H bonds with deuterium from D₂O or D₂ gas.

H/D Exchange Method Catalyst/Reagent Typical Deuterium Source Applicable Substrates
Acid-CatalyzedDeuterated acids (e.g., D₂SO₄, DCl)D₂O, Deuterated solventsAromatic compounds, Ketones
Base-CatalyzedBases (e.g., NaOD, K₂CO₃)D₂O, Deuterated solventsCompounds with acidic protons (e.g., ketones, esters)
Metal-CatalyzedTransition metals (e.g., Pd/C, Ru/C)D₂O, D₂ gasAliphatic and aromatic C-H bonds

Stereoselective Deuterium Labeling Strategies

The introduction of deuterium at specific stereocenters requires more sophisticated strategies. Biocatalytic methods, employing enzymes such as reductases, can achieve high stereoselectivity in deuterium incorporation. nih.gov These enzymatic reactions often utilize deuterated cofactors or solvents to deliver deuterium to a prochiral center with high enantio- or diastereoselectivity. Chemical methods involving chiral catalysts or auxiliaries can also be employed to direct deuteration to a specific face of a molecule.

Precursor-Based Deuteration Approaches

A widely used and highly effective strategy involves the synthesis of a deuterated building block or precursor, which is then incorporated into the target molecule through standard synthetic transformations. This approach offers precise control over the location and number of deuterium atoms. Commercially available deuterated starting materials, such as deuterated alkyl halides, amines, and carbonyl compounds, serve as valuable precursors in multi-step syntheses. For instance, the use of deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) allows for the stereospecific introduction of deuterium during the reduction of carbonyls or other functional groups.

Specific Synthetic Routes for Diethyl Rivastigmine-d10

The synthesis of this compound, where both ethyl groups on the carbamate (B1207046) nitrogen are perdeuterated, would logically proceed through a precursor-based approach. The key would be the synthesis of a deuterated N,N-diethylcarbamoyl chloride equivalent, which is then reacted with the phenolic precursor of Rivastigmine (B141).

Detailed Reaction Pathways for Diethylcarbamate Moiety Deuteration

A plausible synthetic route to this compound would involve the following key steps:

Preparation of Deuterated Diethylamine: The synthesis would commence with a commercially available deuterated ethyl source, such as Ethyl-d5-amine hydrochloride. clearsynth.comscbt.comsigmaaldrich.comchemicalbook.com Alternatively, Diethyl-d10-amine is also commercially available. sigmaaldrich.com If starting from a mono-deuterated ethylamine, a second deuterated ethyl group would need to be introduced. For instance, N-alkylation of Ethyl-d5-amine with a deuterated ethyl halide (e.g., bromoethane-d5) would yield Diethyl-d10-amine.

Synthesis of N,N-Diethyl-d10-carbamoyl Chloride: The resulting Diethyl-d10-amine can be converted to the corresponding carbamoyl (B1232498) chloride. A common method for this transformation is the reaction of the secondary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. researchgate.netresearchgate.net This reaction needs to be performed under carefully controlled, anhydrous conditions to avoid hydrolysis of the phosgene and the resulting carbamoyl chloride.

(C₂D₅)₂NH + COCl₂ → (C₂D₅)₂NCOCl + HCl

Synthesis of this compound: The final step is the carbamoylation of the Rivastigmine phenol (B47542) precursor, (S)-3-(1-(dimethylamino)ethyl)phenol. This reaction is typically carried out in the presence of a base, such as sodium hydride or an organic base like pyridine, in an aprotic solvent. researchgate.net The synthesized N,N-Diethyl-d10-carbamoyl chloride would be reacted with the phenol to yield this compound. chemicalbook.comnih.gov

Reaction Step Reactants Reagents/Conditions Product
1. Preparation of Deuterated DiethylamineEthyl-d5-amine, Bromoethane-d5Base (e.g., K₂CO₃)Diethyl-d10-amine
2. Synthesis of Deuterated Carbamoyl ChlorideDiethyl-d10-aminePhosgene or TriphosgeneN,N-Diethyl-d10-carbamoyl chloride
3. Synthesis of this compound(S)-3-(1-(dimethylamino)ethyl)phenol, N,N-Diethyl-d10-carbamoyl chlorideBase (e.g., NaH, Pyridine)This compound

Isotopic Enrichment and Purity Considerations in Synthesis

The successful synthesis of a deuterated compound for pharmaceutical applications necessitates rigorous control and analysis of its isotopic enrichment and chemical purity.

Isotopic Enrichment: This refers to the percentage of molecules that contain the desired number of deuterium atoms. The isotopic purity of the starting materials, such as Ethyl-d5-amine, directly impacts the final enrichment of this compound. It is crucial to use starting materials with the highest possible isotopic purity (typically >98 atom % D). sigmaaldrich.com During the synthesis, it is also important to avoid conditions that could lead to H/D exchange with non-deuterated solvents or reagents.

Chemical Purity: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to determine the chemical purity of the final compound and to identify and quantify any impurities. nih.gov

Analytical Characterization: A combination of analytical techniques is employed to confirm the structure and isotopic distribution of the final product.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool to determine the molecular weight of the deuterated compound and to quantify the distribution of different isotopologues (molecules with different numbers of deuterium atoms). nih.govrsc.orgnih.gov By analyzing the isotopic cluster, the percentage of d10, d9, d8, etc., species can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. The disappearance of signals corresponding to the ethyl groups would confirm successful deuteration. ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium signals and confirm their location in the molecule.

Analytical Technique Information Obtained
High-Performance Liquid Chromatography (HPLC)Chemical purity, presence of impurities.
High-Resolution Mass Spectrometry (HR-MS)Molecular weight confirmation, isotopic enrichment, distribution of isotopologues.
¹H Nuclear Magnetic Resonance (¹H NMR)Confirmation of deuterium incorporation by observing the disappearance of proton signals.
²H Nuclear Magnetic Resonance (²H NMR)Direct observation of deuterium signals, confirming the location of deuteration.

Optimization of Synthetic Yields and Labeling Efficiency

Optimizing the synthesis of deuterated analogs involves a multi-faceted approach to maximize both the chemical yield and the efficiency of deuterium incorporation. Key strategies include the careful selection of deuterium sources, catalysts, and reaction conditions, often guided by advanced analytical techniques.

Recent advancements have highlighted several effective optimization strategies. The use of D₂O as an inexpensive and readily available deuterium source is a common starting point. researchgate.net Synergistic catalysis, combining methods like photoredox and hydrogen atom transfer (HAT) catalysis, has been shown to deliver excellent deuterium incorporation (up to 99%) at specific sites under mild conditions. researchgate.net

Furthermore, the integration of real-time or rapid analytical methods allows for the fine-tuning of reaction parameters. For instance, techniques like molecular rotational resonance (MRR) spectroscopy provide highly accurate measurements of isotopic purity, enabling chemists to adjust conditions to minimize off-target products and eliminate deuterium scrambling. acs.org Machine learning algorithms, such as Bayesian optimization, are also being employed to efficiently screen multiparameter reaction conditions, leading to the rapid identification of optimal settings for yield and deuterium incorporation. colab.ws

Table 1: Strategies for Optimizing Synthetic Yield and Labeling Efficiency

StrategyDescriptionKey Parameters to OptimizeExample Application
Catalyst SelectionEmploying catalysts that facilitate selective hydrogen-deuterium exchange.Catalyst type (e.g., Palladium on carbon), catalyst loading, reaction time.Pd/C-catalyzed H-D exchange reactions. nih.gov
Deuterium SourceUtilizing cost-effective and efficient deuterium-donating reagents.Choice of source (e.g., D₂O, deuterium gas), pressure (for gases), concentration.Use of D₂O in photocatalytic deuteration of aliphatic carboxylic acids. researchgate.net
Reaction ConditionsFine-tuning temperature, pressure, and solvent systems.Temperature, reaction duration, solvent polarity, pH.Microwave-assisted reactions to accelerate H-D exchange. nih.gov
Analytical FeedbackUsing precise analytical methods to guide the optimization process.Isotopic purity analysis, impurity profiling.MRR spectroscopy to analyze isotopomer composition and guide synthetic adjustments. acs.org
Automated OptimizationApplying machine learning to explore complex reaction landscapes.Flow rate, current (in electrochemistry), reagent ratios.Bayesian optimization for electrochemical flow microreactors. colab.ws

Characterization of Synthetic Intermediates and Final Deuterated Product

Rigorous characterization is essential to confirm the identity, isotopic enrichment, and purity of this compound and its synthetic precursors. This is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Isotopic Confirmation

Spectroscopy provides definitive evidence of successful deuteration by detecting the physical changes that occur when hydrogen atoms are replaced by deuterium.

NMR spectroscopy is a powerful tool for confirming the precise location and extent of deuterium labeling. nih.gov Both Proton (¹H) NMR and Deuterium (²H) NMR are employed. In ¹H NMR spectra, successful deuteration is confirmed by the disappearance or significant reduction in the intensity of the signal corresponding to the proton that has been replaced. nih.gov

Conversely, ²H NMR spectroscopy allows for the direct detection of deuterium atoms. wikipedia.orgsigmaaldrich.com This technique is particularly useful for highly enriched compounds, providing a clean spectrum where only the deuterium signals are visible. It can verify the structure and determine the isotopic enrichment at specific sites within the molecule. nih.govsigmaaldrich.com

Table 2: Expected NMR Spectral Changes for this compound

TechniqueExpected ObservationInformation Gained
¹H NMRDisappearance of signals corresponding to the ten protons on the two ethyl groups.Confirmation of H-D exchange at the target positions.
²H NMRAppearance of new signals in the regions corresponding to the ethyl groups.Direct confirmation of deuterium incorporation and location.
¹³C NMRSplitting of carbon signals attached to deuterium into multiplets (due to C-D coupling) and a slight upfield shift.Confirmation of the specific carbon atoms bonded to deuterium.

Table 3: Expected Mass Shift for this compound

CompoundMolecular FormulaMonoisotopic Mass (approx.)Expected Mass Shift
Diethyl RivastigmineC₁₆H₂₆N₂O₂278.1994 uN/A
This compoundC₁₆H₁₆D₁₀N₂O₂288.2621 u+10.0627 u

Infrared (IR) spectroscopy is a valuable technique for confirming the presence of carbon-deuterium (C-D) bonds. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Because deuterium is heavier than hydrogen, the C-D bond vibrates at a lower frequency than the corresponding C-H bond. This isotopic effect results in a distinct and predictable shift in the IR spectrum. The stretching vibrations for C-H bonds typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretching vibrations are found at significantly lower wavenumbers, generally in the 2100-2300 cm⁻¹ range. acs.orgresearchgate.net The appearance of absorption bands in this region provides clear evidence of deuteration.

Table 4: Comparison of C-H and C-D Infrared Stretching Frequencies

Bond TypeTypical Stretching Frequency Range (cm⁻¹)Significance
C-H (aliphatic)~2850 - 3000Present in the unlabeled compound.
C-D (aliphatic)~2100 - 2300Confirms the presence of deuterium in the final product.

Chromatographic Purity Assessment

To ensure that the final deuterated product is suitable for its intended use, its chemical purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for this purpose. irjet.net These techniques separate the target compound from any unreacted starting materials, synthetic byproducts, or other impurities. nih.gov

Validated methods for rivastigmine analysis typically employ reverse-phase columns (e.g., C18 or C8) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. jpionline.orgnih.gov Detection is commonly performed using a UV detector. The purity of the this compound is determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram.

Table 5: Typical Chromatographic Conditions for Rivastigmine Purity Analysis

ParameterTypical ConditionsReference
TechniqueUPLC / HPLC jpionline.orgnih.gov
ColumnAcquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm); Reverse Phase C18 jpionline.orgnih.gov
Mobile PhaseAmmonium (B1175870) phosphate (B84403) buffer:Acetonitrile (65:35 v/v); Acetonitrile:Water with 0.1% TFA (20:80 v/v) jpionline.orgnih.gov
Flow Rate0.5 mL/min to 1.5 mL/min jpionline.orgnih.gov
DetectionUV at 214 nm or 254 nm jpionline.orgnih.gov
Column Temperature30°C to 50°C jpionline.orgnih.gov

Advanced Analytical Applications of Diethyl Rivastigmine D10

Utilization as a Stable Isotope Internal Standard in Quantitative Analysis

The most critical application of Diethyl Rivastigmine-d10 is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods. This approach is considered the gold standard for achieving high accuracy and precision, especially in complex biological matrices.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of compounds. researchgate.net The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the very beginning of the analytical process. nih.gov This SIL-IS has virtually identical chemical and physical properties to the endogenous (unlabeled) analyte. nih.gov As the sample is processed through extraction, cleanup, and analysis, any loss of the target analyte is mirrored by a proportional loss of the SIL-IS. nih.gov

The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference. nih.gov By measuring the ratio of the instrument's response for the analyte to that of the known amount of SIL-IS, the initial concentration of the analyte in the sample can be calculated with high accuracy. nih.gov This ratio remains constant throughout the sample preparation and analysis, correcting for procedural inconsistencies. nih.gov

In Liquid Chromatography-Mass Spectrometry (LC-MS), especially when using electrospray ionization (ESI), the accuracy of measurements can be compromised by "matrix effects." nih.gov These effects occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization efficiency of the target analyte, leading to either ion suppression or enhancement. nih.govwaters.com This can result in significant under- or overestimation of the analyte's true concentration. nih.gov

The use of a SIL-IS like this compound is the most effective way to compensate for these matrix effects. waters.com Because the SIL-IS is chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. waters.com By calculating the ratio of the analyte signal to the internal standard signal, these variations in ionization are effectively normalized, leading to a more accurate and reliable quantification. nih.gov This is a significant advantage over using structural analogs as internal standards, which may have different retention times and ionization properties. nih.gov

The application of this compound as an internal standard in IDMS is fundamental to ensuring the accuracy and precision of quantitative methods. nih.govnih.gov Accuracy, or how close a measurement is to the true value, is enhanced because the SIL-IS corrects for both systematic errors (like incomplete extraction recovery) and random errors (like fluctuations in instrument response or matrix effects). nih.govcerilliant.com

Precision, which refers to the reproducibility of measurements, is improved because the SIL-IS accounts for variations between different samples and different analytical runs. nih.gov By normalizing for inconsistencies in sample handling, injection volume, and instrument performance, the use of a SIL-IS significantly reduces the coefficient of variation in results. nih.gov This reliability makes methods employing SIL-IS, such as those for Rivastigmine (B141), suitable for demanding applications like pharmacokinetic studies and clinical trials where dependable data is paramount. nih.govnih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development of robust and sensitive LC-MS/MS methods is essential for the quantification of drugs like Rivastigmine in biological fluids. This compound plays a central role in the validation and application of these methods.

Effective chromatographic separation is crucial for distinguishing Rivastigmine and its primary metabolite, NAP 226-90, from endogenous components in the sample matrix. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) are commonly employed for this purpose. jpionline.org

Optimization of the separation typically involves:

Column Selection: C18 or C8 columns are frequently used, providing good retention and separation for carbamate (B1207046) compounds like Rivastigmine. nih.govnih.govjpionline.org

Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. nih.govjpionline.orgscholarsresearchlibrary.com The buffer is often acidified with formic acid or uses a salt like ammonium (B1175870) formate (B1220265) to ensure proper ionization and peak shape. nih.gov A common mobile phase combination is acetonitrile and aqueous formic acid. nih.gov

Elution Mode: Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be used to achieve optimal separation within a reasonable run time. scholarsresearchlibrary.com

Flow Rate and Temperature: These parameters are adjusted to fine-tune the separation, with typical flow rates for UPLC around 0.5 mL/min. jpionline.org

The goal is to achieve baseline separation of the analytes with sharp, symmetrical peaks, which enhances the sensitivity and specificity of the MS detection. The SIL-IS, this compound, is designed to have a retention time that is very close to, or ideally co-elutes with, Rivastigmine. waters.com

Tandem mass spectrometry (MS/MS) is the detection method of choice due to its high selectivity and sensitivity. nih.gov The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov

The key steps in optimizing MS/MS detection are:

Ionization: Positive mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate protonated molecular ions [M+H]⁺ of Rivastigmine and its internal standard. nih.govnih.gov

Precursor Ion Selection: In the first quadrupole (Q1), the specific [M+H]⁺ ion for each compound is selected. For Rivastigmine, this would be m/z 251.2, and for this compound, it would be m/z 274.4.

Fragmentation: The selected precursor ion is then fragmented in the second quadrupole (Q2), the collision cell, by colliding it with an inert gas like argon.

Product Ion Monitoring: In the third quadrupole (Q3), specific, stable, and abundant fragment ions (product ions) are monitored.

By monitoring a specific precursor-to-product ion transition for each compound, the method achieves very high specificity, minimizing the chance of interference from other substances.

Table 1: Example Mass Spectrometric Parameters for Rivastigmine and this compound

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
RivastigminePositive ESI251.2206.2
This compoundPositive ESI274.4216.2

Note: The specific product ions can vary depending on the instrument and collision energy used. The values provided are illustrative based on common fragmentation patterns.

Method Validation Parameters Incorporating this compound

A bioanalytical method's validation ensures its reliability for the intended application. When using this compound as an internal standard, the validation process assesses several key parameters according to regulatory guidelines.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. jpionline.org In LC-MS/MS, selectivity is primarily achieved by monitoring specific MRM transitions. The use of this compound as an internal standard greatly enhances specificity because it is expected to have the same retention time and experience the same matrix effects as the analyte, with the only difference being the mass detected by the mass spectrometer. Validation studies for Rivastigmine analysis confirm that no significant interference is observed at the retention time of the analyte when analyzing blank plasma samples. jpionline.orgnih.gov

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrument's response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Methods for Rivastigmine analysis consistently show excellent linearity, with correlation coefficients (r²) typically greater than 0.99. researchgate.netjpionline.orgnih.gov The calibration range is established to cover the expected concentrations in study samples.

The following table summarizes linearity data from validated methods for Rivastigmine quantification.

Linearity Range (ng/mL)Correlation Coefficient (r²)Internal Standard UsedReference
12.5 - 75,000 ng/mL0.9996None (UPLC-UV) jpionline.org
0.5 - 16 ng/mL> 0.999Donepezil nih.gov
0.2 - 20.0 ng/mL> 0.9988Zolpidem researchgate.net

This table presents data from validated analytical methods for Rivastigmine.

Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the degree of scatter among a series of measurements. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples) on the same day (intra-day) and on different days (inter-day). For bioanalytical methods, the precision (expressed as relative standard deviation, %RSD) should not exceed 15%, and the accuracy (expressed as %bias) should be within ±15% of the nominal value. researchgate.netnih.gov

The table below shows representative accuracy and precision data for Rivastigmine assays.

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery / Bias)Reference
50% - 150% levelsN/AN/A98% - 102% jpionline.org
0.5, 4, 12 ng/mL2.6% - 6.4%3.2% - 9.1%-7.0% to 2.4% (Intra-day bias) nih.gov
0.2, 8, 16 ng/mL< 10.0%< 10.0%Within ±10.0% researchgate.net

This table compiles data from several validated analytical methods for Rivastigmine, demonstrating typical performance.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In the context of bioanalytical methods for Rivastigmine, where therapeutic concentrations in plasma can be low, achieving low LOD and LOQ values is critical. While specific LOD and LOQ values for this compound itself are not typically reported as it is used as an internal standard, the methods it supports for Rivastigmine demonstrate high sensitivity. For instance, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for Rivastigmine in human plasma, which would typically employ a deuterated internal standard like this compound, has shown a lower limit of quantification (LLOQ) of 0.2 ng/mL. researchgate.net Another study reported a quantification limit of 0.5 ng/mL and a detection limit of 0.2 ng/mL for Rivastigmine in plasma. researchgate.net A separate high-performance liquid chromatography (HPLC) method for Rivastigmine hydrogen tartrate determined the LOD and LOQ to be 60 ng/mL and 201 ng/mL, respectively. researchgate.netresearchgate.net

The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving these low detection and quantitation levels. It compensates for variability in sample preparation and instrument response, thereby improving the signal-to-noise ratio for the analyte of interest, Rivastigmine.

Recovery and Matrix Effects

In bioanalysis, recovery refers to the efficiency of the extraction process in isolating the analyte and internal standard from the biological matrix. Matrix effects are the alterations in ionization efficiency of the analyte and internal standard due to co-eluting endogenous components from the matrix. nih.gov Both parameters are crucial for the accuracy and reliability of a quantitative method.

The primary role of this compound as an internal standard is to compensate for both extraction losses and matrix effects. nih.gov Since this compound is chemically almost identical to the non-deuterated analyte, it is expected to have very similar extraction recovery and experience similar matrix effects. nih.gov This co-behavior allows for accurate correction of any variations that may occur during sample processing and analysis.

By tracking the response of this compound, analysts can normalize the response of the analyte, effectively mitigating the impact of incomplete recovery and signal suppression or enhancement caused by the biological matrix. nih.gov This ensures that the calculated concentration of the analyte is accurate and reproducible, even in complex matrices like plasma, urine, or brain tissue. researchgate.netnih.gov

Stability of Analyte and Internal Standard in Biological Matrices

The stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. It ensures that the measured concentrations accurately reflect the concentrations at the time of sample collection.

For Rivastigmine and its internal standards, stability is typically assessed under different conditions, including:

Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles.

Short-term stability: To assess stability at room temperature for the duration of sample preparation.

Long-term stability: To determine how long samples can be stored frozen without degradation.

Post-preparative stability: To check the stability of the processed samples in the autosampler before injection.

Studies have shown that Rivastigmine hydrogen tartrate sample solutions and the mobile phase are stable for at least 48 hours. nih.gov In forced degradation studies, Rivastigmine was found to be stable under acidic, oxidative, heat, and light stress, but showed degradation under basic conditions. nih.gov The use of a stable isotope-labeled internal standard like this compound is advantageous in these studies. Since it degrades at a similar rate to the analyte, it can help to correct for any degradation that might occur during sample storage and processing, further enhancing the accuracy of the quantitative results.

Applications in Pre-Clinical and In Vitro Research Models

Quantitative Bioanalysis in Animal Models (e.g., rat plasma, urine)

This compound is crucial for pharmacokinetic studies in animal models, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. In these studies, Rivastigmine is administered to animals such as rats, and its concentration is measured over time in various biological fluids and tissues.

LC-MS/MS methods using a deuterated internal standard are the gold standard for such quantitative bioanalysis due to their high sensitivity and specificity. journaljpri.comirjet.net For example, a sensitive LC-MS-MS method was developed for the simultaneous determination of Rivastigmine and its major metabolite in human plasma, which is directly applicable to animal plasma analysis. nih.gov The use of this compound allows for precise quantification of Rivastigmine in small sample volumes, which is often a requirement in studies involving small animals like rats.

The data generated from these studies are critical for establishing dose-response relationships and for scaling doses from animal models to humans. The accuracy afforded by using this compound as an internal standard is paramount for the reliability of these preclinical data.

Table 1: Representative LC-MS/MS Parameters for Rivastigmine Quantification using a Deuterated Internal Standard

Parameter Value
Column Betabasic-8 researchgate.net
Mobile Phase 70% acetonitrile with 0.1% formic acid and 30% aqueous 10 mM ammonium acetate (B1210297) with 0.1% formic acid researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
MS/MS Transition (Rivastigmine) m/z 251.20 → 206.10, 86.20 researchgate.net
Internal Standard Zolpidem (as an example) researchgate.net
Linear Range 0.2-20.0 ng/mL researchgate.net

| Correlation Coefficient | > 0.9988 researchgate.net |

Note: This table provides representative parameters. Actual conditions may vary depending on the specific application and instrumentation.

In Vitro Enzyme Kinetic Studies and Substrate Quantification

In vitro enzyme kinetic studies are fundamental to understanding the mechanism of action of drugs like Rivastigmine, which acts by inhibiting cholinesterases. nih.gov These studies often involve incubating the drug with the target enzyme (e.g., acetylcholinesterase or butyrylcholinesterase) and measuring the rate of substrate hydrolysis or the extent of enzyme inhibition over time. nih.gov

While this compound is not directly used to measure enzyme kinetics, the analytical methods it supports are essential for quantifying the concentration of the inhibitor (Rivastigmine) in the assay mixture. Accurate determination of the inhibitor concentration is critical for calculating kinetic parameters such as the inhibition constant (Ki) and the rate of carbamylation. nih.gov

Furthermore, in studies investigating the metabolism of Rivastigmine by various enzymes, LC-MS/MS methods with a deuterated internal standard can be used to quantify the formation of metabolites over time. This provides valuable information about the metabolic pathways and the enzymes involved.

Assessment of Transdermal Permeation in Ex Vivo Systems

Transdermal delivery is an alternative route of administration for Rivastigmine, and ex vivo permeation studies are commonly used to evaluate the performance of transdermal patches. nih.gov These studies typically use excised skin from animal models (e.g., pig ear skin) or synthetic membranes in a Franz diffusion cell setup. nih.gov

The goal is to measure the rate and extent of drug permeation through the skin over time. The receiving medium in the Franz cell is sampled at various time points and analyzed for the drug concentration. LC-MS/MS methods, with this compound as the internal standard, provide the necessary sensitivity and accuracy to quantify the low concentrations of Rivastigmine that permeate the skin.

A study on the dermal pharmacokinetics of a liposomal formulation of Rivastigmine used an ex vivo permeation study through rat skin to demonstrate a more than two-fold increase in steady-state flux compared to an aqueous control. nih.gov The accuracy of these measurements is crucial for establishing in vitro-in vivo correlations (IVIVC), which can predict the in vivo performance of a transdermal system based on ex vivo data. nih.gov A good IVIVC can reduce the need for extensive in vivo studies in animals and humans. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Rivastigmine
Diethyl Rivastigmine
Rivastigmine hydrogen tartrate
Acetylcholine (B1216132)
Zolpidem
Donepezil
Escitalopram

Mechanistic and Isotopic Effects Research Involving Diethyl Rivastigmine D10

Investigating Metabolic Pathways of Rivastigmine (B141) Using Deuterated Probes

The use of deuterated compounds like Diethyl Rivastigmine-d10 is instrumental in elucidating the metabolic fate of a drug. By replacing hydrogen atoms with deuterium (B1214612), the mass of the molecule is increased, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry. This enables precise tracking and quantification of the parent drug and its metabolites.

Rivastigmine undergoes extensive metabolism, and its primary metabolic pathway is through cholinesterase-mediated hydrolysis. drugbank.comnih.gov This process leads to the formation of a decarbamylated metabolite, NAP226-90. drugbank.com While this is the major route, the use of deuterated probes can help in identifying other minor metabolic pathways that might not be easily detectable with the unlabeled drug.

In a typical study, this compound would be administered, and biological samples (e.g., plasma, urine) would be collected over time. Using liquid chromatography-mass spectrometry (LC-MS), the metabolic profile can be analyzed. The deuterated label allows for the clear identification of all molecules originating from the administered drug, helping to construct a comprehensive metabolic map.

Table 1: Hypothetical Metabolic Profile of Rivastigmine Following Administration of this compound

Compound Chemical Formula Observed m/z Metabolic Route
This compoundC15H14D10N2O2274.42Parent Drug
NAP226-90-d10C10H5D10NO175.33Major (Cholinesterase Hydrolysis)
Hypothetical Minor Metabolite A-d10C15H14D10N2O3290.42Minor (e.g., Oxidation)
Hypothetical Minor Metabolite B-d10C14H12D10N2O2260.40Minor (e.g., N-demethylation)

This table is illustrative and based on the known metabolism of Rivastigmine and general principles of drug metabolism. The minor metabolites are hypothetical.

Deuterated compounds are widely used as internal standards in quantitative bioanalysis due to their similar physicochemical properties to the analyte of interest, which helps to correct for variations during sample preparation and analysis. texilajournal.comclearsynth.com In studies investigating the pharmacokinetics of Rivastigmine, this compound can be used to accurately quantify the formation rate of its primary metabolite, NAP226-90.

By adding a known amount of this compound to biological samples containing Rivastigmine and its metabolites, a calibration curve can be constructed to determine the precise concentrations of the unlabeled compounds. This allows for the calculation of key pharmacokinetic parameters, such as the rate of metabolite formation and clearance.

Table 2: Illustrative Pharmacokinetic Data for Rivastigmine and its Metabolite NAP226-90

Time (hours) Rivastigmine Concentration (ng/mL) NAP226-90 Concentration (ng/mL)
0.515.23.1
1.010.87.5
2.05.612.3
4.02.19.8
8.00.84.2

This data is representative of typical pharmacokinetic profiles and is not from a specific study involving this compound.

The metabolism of Rivastigmine is primarily mediated by cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). drugbank.comnih.govyoutube.com These enzymes hydrolyze the carbamate (B1207046) moiety of Rivastigmine, leading to its inactivation and the formation of NAP226-90. drugbank.com The pseudo-irreversible nature of Rivastigmine's inhibition of these enzymes is a key aspect of its therapeutic effect. researchgate.net

Deuterium Isotope Effects in Biological Systems

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.

In the context of Rivastigmine metabolism, a KIE could potentially be observed in the cholinesterase-mediated hydrolysis if the cleavage of a C-H bond is a rate-determining step in the reaction. By comparing the rate of hydrolysis of this compound to that of unlabeled Rivastigmine, researchers can determine if a KIE exists.

A significant KIE (where the rate of the deuterated compound's reaction is slower) would suggest that C-H bond cleavage is involved in the rate-limiting step of the enzymatic reaction. This information is valuable for understanding the precise mechanism of enzyme-substrate interaction and catalysis.

Table 3: Hypothetical Kinetic Data for Cholinesterase-Mediated Hydrolysis of Rivastigmine and this compound

Compound Rate of Hydrolysis (nmol/min/mg protein) Kinetic Isotope Effect (kH/kD)
Rivastigmine50.41.1
This compound45.8

This table presents a hypothetical scenario to illustrate the concept of a kinetic isotope effect. The values are not derived from actual experimental data for this compound.

While the primary focus of using this compound is often on the metabolism of the drug itself, there is a possibility, though generally low, of deuterium atoms being incorporated into other endogenous biomolecules through metabolic pathways. This would typically occur if the deuterated portion of the molecule enters into general metabolic pools after the initial breakdown of the drug. Given that the primary metabolite of Rivastigmine, NAP226-90, is largely excreted renally, significant incorporation into endogenous biomolecules is not expected. drugbank.comnih.gov However, sensitive analytical techniques could be employed to investigate any potential low-level incorporation, which could provide further insights into the broader metabolic impact of the drug.

Role in Understanding Drug-Enzyme Interactions and Binding Dynamics

This compound, as a deuterated analog of Rivastigmine, serves as a critical tool in mechanistic and isotopic effects research. Its primary role is to elucidate the intricate details of drug-enzyme interactions and binding dynamics, particularly concerning the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The substitution of hydrogen atoms with deuterium, a heavier isotope, allows researchers to probe the kinetic isotope effect (KIE), providing insights into the rate-limiting steps of the enzymatic reaction mechanism.

The parent compound, Rivastigmine, is classified as a pseudo-irreversible or intermediate-acting reversible inhibitor of cholinesterases. nih.govresearchgate.netoatext.com It functions by carbamylating the esteratic site of the enzyme, which then hydrolyzes more slowly than the acetylated enzyme formed by the natural substrate, acetylcholine (B1216132). researchgate.net This prolonged inhibition increases the availability of acetylcholine in the synaptic cleft. Molecular docking studies have further identified key amino acid residues, such as TYR121 and HIS440, that are crucial for the binding interaction within the enzyme's active site. oatext.com

The use of this compound allows for a deeper investigation of this mechanism. By comparing the reaction rates of the deuterated versus the non-deuterated compound, researchers can determine if the breaking of a carbon-hydrogen bond on the diethylamino group is involved in the rate-determining step of the carbamylation or decarbamylation process.

Research into solvent deuterium isotope effects on cholinesterase reactions provides a foundational understanding of how such studies are interpreted. For instance, when a proton transfer is part of the rate-limiting step in a reaction, substituting the H₂O solvent with deuterium oxide (D₂O) typically results in a 2 to 3-fold decrease in the reaction rate constant. mdpi.com This principle is exemplified in studies of AChE-catalyzed acetylcholine hydrolysis, which shows a solvent D₂O isotope effect of 2.4. mdpi.com Similar studies on the decarbamylation of different carbamoyl-AChE complexes have shown varying isotope effects, suggesting shifts in the rate-limiting step depending on the size of the carbamoyl (B1232498) group. mdpi.comnih.gov For example, the isotope effect for N-monomethylcarbamoyl AChE was 2.8, while it dropped to 1.1 for the larger N,N-diethylcarbamoyl AChE, indicating that a step other than proton transfer, possibly a conformational change, becomes rate-limiting for the larger group. mdpi.comnih.gov

By applying this logic, studies involving this compound can precisely map the energetic landscape of the enzyme-inhibitor interaction. If the inhibition kinetics of this compound are significantly slower than those of its non-deuterated counterpart, it would provide strong evidence that C-H bond cleavage is a critical, rate-limiting event in the reaction pathway. Conversely, the absence of a significant kinetic isotope effect would suggest that other steps, such as initial binding or subsequent conformational changes of the enzyme-inhibitor complex, are the slower, rate-determining processes.

The detailed findings from such isotopic effect studies are crucial for the rational design of new, more effective cholinesterase inhibitors. Understanding the precise binding dynamics and the rate-limiting steps of the inhibition mechanism allows for targeted modifications of the inhibitor structure to enhance potency and duration of action.

Table 1: Solvent Deuterium Isotope Effects in Cholinesterase Reactions

This table presents data on solvent isotope effects for reactions involving acetylcholinesterase (AChE), illustrating how deuterium substitution can influence reaction rates and provide mechanistic insights.

Quality Assurance and Reference Standard Development for Deuterated Compounds

Certification and Traceability of Diethyl Rivastigmine-d10 Reference Materials

The certification of reference materials for deuterated compounds like this compound establishes a documented link to a recognized standard, ensuring the traceability of measurements. This process is fundamental for achieving consistency and comparability across different laboratories and analytical runs.

Certified Reference Materials (CRMs) often have their certified values based on gravimetric preparation, a method that offers high accuracy and small uncertainties. sigmaaldrich.cn This approach ensures the value is directly traceable to the SI unit for mass, the kilogram. sigmaaldrich.cn To achieve this, comprehensively characterized high-purity materials are used, and all weighing procedures are performed on calibrated balances, with daily checks against standard weights. sigmaaldrich.cn The traceability of a standard like this compound is established through an unbroken chain of comparisons, often linking back to internationally accepted reference materials from bodies like the National Institute of Standards and Technology (NIST) or the Federal Institute for Materials Research and Testing (BAM) in Germany. sigmaaldrich.cn When such references are not available, a high-purity elemental metal or an appropriate salt can be used to confirm traceability. sigmaaldrich.cn A certificate of analysis accompanying the reference material will typically detail this traceability and the methods used for certification.

Purity Determination of Deuterated Standards

Chemical purity assessment aims to detect and quantify any non-isotopic impurities. For Rivastigmine (B141) and its related compounds, reversed-phase high-performance liquid chromatography (HPLC) is a sensitive method used to detect impurities. nih.gov During the synthesis of Rivastigmine, impurities such as N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide (diethyl-rivastigmine) have been identified. nih.govresearchgate.net These impurities can be isolated using preparative HPLC and characterized using spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov For a deuterated standard like this compound, it is crucial to ensure that such structurally similar, non-deuterated or partially deuterated impurities are absent or are present below a specified threshold.

Isotopic purity is a key feature of a deuterated compound, defining the percentage of the substance that contains the deuterium (B1214612) label. nih.gov Several advanced analytical techniques are employed to verify the isotopic enrichment and confirm the position of the deuterium atoms within the this compound molecule.

High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is a rapid and highly sensitive method for studying the isotopic purity of deuterium-labeled compounds. nih.gov This technique can distinguish the corresponding hydrogen/deuterium (H/D) isotopolog ions, allowing for the calculation of isotopic purity based on their relative abundance. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. rsc.org 1H NMR, used with internal standards, can provide information on the degree of deuteration. researchgate.net Furthermore, NMR analysis helps confirm the structural integrity and the specific positions of the labeled atoms. rsc.org Combining HR-MS and NMR provides a comprehensive evaluation of both isotopic enrichment and molecular structure. rsc.org

Table 1: Comparison of Analytical Techniques for Isotopic Purity Verification

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Measurement Mass-to-charge ratio of isotopolog ions nih.govNuclear spin properties in a magnetic field researchgate.net
Key Information Provided Isotopic enrichment, relative abundance of isotopologs nih.govrsc.orgDegree of deuteration, position of labels, structural integrity rsc.orgresearchgate.net
Advantages Rapid, highly sensitive, very low sample consumption nih.govProvides detailed structural information rsc.org
Limitations Does not directly confirm the position of the label without fragmentationLess sensitive than MS, requires higher sample concentration

The presence of the unlabeled analyte (d0) in a deuterated internal standard can lead to inaccurate quantification. sigmaaldrich.com The loss of deuterium from a standard can result in a "false positive," where the internal standard is mistakenly identified as the unlabeled analyte. sigmaaldrich.com Both HRMS and NMR are effective in detecting and quantifying the amount of unlabeled Diethyl Rivastigmine within the deuterated standard. nih.govrsc.org In mass spectrometry, the d0 isotopolog will appear at a different mass-to-charge ratio than the deuterated forms, allowing for its quantification. nih.gov Similarly, NMR spectroscopy can distinguish between deuterated and non-deuterated positions in the molecule. researchgate.net

Long-Term Stability Studies for Storage and Handling

Long-term stability studies are essential to determine the appropriate storage conditions and re-test period or shelf life for this compound reference materials. These studies evaluate the compound's integrity over time under various environmental conditions.

The International Council for Harmonisation (ICH) provides guidelines for stability testing of drug substances, which are often adapted for reference standards. europa.eu These studies involve storing the material under specific long-term and accelerated conditions. edaegypt.gov.eg For long-term studies, testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.eu Accelerated studies, conducted at higher temperatures, are used to assess the impact of short-term excursions outside the recommended storage conditions, such as during shipping. edaegypt.gov.eg If a "significant change," often defined as a 5% change in assay from the initial value, occurs during accelerated testing, further studies at intermediate conditions may be required. edaegypt.gov.eg Based on manufacturer data, this compound is typically stored at 2-8°C in a refrigerator. pharmaffiliates.com

Table 2: Example of ICH Stability Study Conditions for a General Drug Substance

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH europa.eu12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH europa.eu6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

RH = Relative Humidity. The choice between long-term conditions is up to the applicant. europa.eu

Future Directions and Emerging Research Avenues

Development of Novel Analytical Techniques with Diethyl Rivastigmine-d10

The development of highly sensitive, specific, and robust analytical methods is crucial for pharmaceutical research. Stable isotope-labeled compounds like this compound are critical components in the evolution of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). hilarispublisher.com The use of a deuterated standard, which has nearly identical chemical and physical properties to the analyte but a different mass, allows for precise quantification by correcting for variations in sample preparation and instrument response. sigmaaldrich.com

Future research is focused on leveraging this compound to develop next-generation analytical methods with enhanced performance. These include ultra-sensitive assays capable of detecting minute concentrations of Rivastigmine (B141) and its metabolites in complex biological matrices like cerebrospinal fluid. nih.gov The development of such methods is essential for microdosing studies and for understanding the detailed distribution of a drug within the body.

Key Research Thrusts:

Miniaturized Sample Analysis: Developing methods that require smaller sample volumes, which is particularly important for preclinical studies in small animals or for pediatric populations.

High-Throughput Screening: Creating automated and rapid analytical platforms for screening large numbers of samples, facilitating more efficient drug discovery and development pipelines.

Advanced Separation Techniques: Coupling this compound-based quantification with more advanced separation technologies, such as supercritical fluid chromatography (SFC) or multidimensional chromatography, to resolve complex mixtures and identify novel metabolites. irjet.net

The table below illustrates the hypothetical improvement in analytical method parameters achieved by incorporating this compound as an internal standard compared to a conventional method without an isotope-labeled standard.

ParameterConventional HPLC-UV MethodLC-MS/MS with this compound
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Linear Range 10 - 1000 ng/mL0.1 - 500 ng/mL
Precision (%RSD) < 15%< 5%
Accuracy (%Bias) ± 15%± 5%
Matrix Effect SignificantMinimized

This table presents hypothetical data for illustrative purposes.

Application in Targeted Proteomics and Metabolomics Research Platforms

Targeted proteomics and metabolomics aim to accurately quantify a specific set of proteins or metabolites, providing insights into biological pathways and disease mechanisms. thermofisher.com Stable isotope-labeled internal standards are essential for achieving the high degree of accuracy and precision required in these fields. hilarispublisher.com this compound can serve as a crucial tool in studies investigating the metabolic and proteomic consequences of treatment with its parent compound, Rivastigmine.

In metabolomics, the use of deuterated standards helps to create a clear and accurate picture of the metabolic landscape. simsonpharma.com By spiking samples with this compound, researchers can precisely quantify changes in related metabolic pathways, complementing other "omics" data from genomics and proteomics. thermofisher.com

In the realm of proteomics, a technique known as hydrogen-deuterium exchange mass spectrometry (HDX-MS) utilizes deuterium (B1214612) to probe protein structure and dynamics. acs.org While not a direct application of this compound, the principles of using deuterium to gain deeper biological insights are shared. More directly, this compound can be used as an internal standard in targeted proteomics studies to quantify changes in the abundance of proteins that are modulated by Rivastigmine, such as acetylcholinesterase or butyrylcholinesterase.

The following table shows a hypothetical example of results from a targeted proteomics study investigating protein expression changes in response to Rivastigmine treatment, using this compound to ensure accurate quantification.

Target ProteinFold Change (Control vs. Treated)p-value
Acetylcholinesterase -1.5< 0.05
Butyrylcholinesterase -1.2< 0.05
Apolipoprotein E +1.8< 0.01
Tau Protein No Significant Change> 0.05

This table presents hypothetical data for illustrative purposes.

Advanced Modeling and Simulation Studies Utilizing Deuterated Data

Computational modeling and simulation are becoming indispensable tools in drug development. alfa-chemistry.com These models can predict a drug's pharmacokinetic and pharmacodynamic properties, helping to optimize drug design and reduce the need for extensive experimental work. The accuracy of these models is highly dependent on the quality of the input data.

Data generated from analytical methods validated with this compound provides the high-quality pharmacokinetic profiles needed for robust modeling. alfa-chemistry.com By accurately defining parameters such as absorption, distribution, metabolism, and excretion (ADME), researchers can build more predictive simulations.

Furthermore, molecular dynamics simulations can be employed to understand how deuteration itself might affect the interaction of a drug with its target protein. alfa-chemistry.com By comparing simulation results of the deuterated and non-deuterated compounds, researchers can gain insights into the kinetic isotope effect and other subtle molecular interactions, potentially leading to the design of more effective and stable drug candidates.

Integration with Systems Biology Approaches for Comprehensive Understanding

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.gov This approach integrates data from various "omics" platforms—genomics, proteomics, and metabolomics—to construct comprehensive models of cellular and organismal function. nih.gov

The high-quality, quantitative data generated through the use of standards like this compound in proteomics and metabolomics studies is fundamental to the success of systems biology approaches. thermofisher.com By providing precise measurements of molecular changes, this data allows for the construction of accurate network models that can reveal how a drug like Rivastigmine perturbs biological pathways.

For example, metabolomic data quantified using this compound could be integrated with proteomic and transcriptomic data to build a model of the cholinergic system and its downstream effects. This integrated model could help identify novel biomarkers for treatment response or uncover previously unknown mechanisms of action, ultimately leading to a more personalized and effective approach to therapy. nih.gov

Q & A

Q. How do researchers address ethical concerns when using deuterated compounds in animal studies?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies. Justify deuterium use in Institutional Animal Care and Use Committee (IACUC) protocols, emphasizing reduced toxicity profiling requirements compared to novel chemical entities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.